molecular formula C22H22N8O11P2S4 B13444952 Ceftaroline Fosamil Di-phosphonate

Ceftaroline Fosamil Di-phosphonate

Cat. No.: B13444952
M. Wt: 764.7 g/mol
InChI Key: IPMMEXHFTOVOPX-XHNDKCDBSA-N
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Description

Ceftaroline Fosamil Di-phosphonate is a prodrug of ceftaroline, a novel broad-spectrum cephalosporin antibiotic. It is primarily used for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ceftaroline Fosamil Di-phosphonate involves several key steps:

    Chloridization: The starting material, 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl, undergoes chloridization.

    Thioether Formation: The chloridized compound reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound.

    Deprotection: Carboxyl and amino protecting groups are removed using p-cresol and immobilized penicillinase, respectively.

    Condensation Reaction: The thioether compound undergoes a C-7 site condensation reaction with an acylated AE-active ester.

    Crystallization: The final product is obtained through crystallization in acetic acid after hydrolyzation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ceftaroline Fosamil Di-phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphatase Enzyme: Used for the conversion of this compound to ceftaroline.

    Aqueous Conditions: Hydrolysis reactions typically occur in aqueous environments.

Major Products:

Scientific Research Applications

Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:

Mechanism of Action

Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N8O11P2S4

Molecular Weight

764.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1

InChI Key

IPMMEXHFTOVOPX-XHNDKCDBSA-N

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]

Origin of Product

United States

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